molecular formula C17H13Cl2N5OS B607233 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile CAS No. 1202041-71-1

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

Cat. No. B607233
CAS RN: 1202041-71-1
M. Wt: 406.285
InChI Key: XPMQWMAEFFQIRZ-UHFFFAOYSA-N
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Description

The compound “4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a thiophene ring, a morpholine ring, and a nitrile group .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered heterocycle that is considered a pharmacologically important active scaffold . The thiophene ring is a five-membered aromatic ring containing four carbon atoms and a sulfur atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The 1,2,4-triazole ring can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The nitrile group can undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the nitrile group could increase its polarity, while the presence of the aromatic rings could increase its stability .

Scientific Research Applications

  • Antileishmanial Activity : 1,2,4-triazole derivatives, including those with morpholine, have been studied for their antileishmanial activities. In vitro studies against Leishmania infantum promastigots indicated significant antiparasitic effects, especially for compounds with nitrothiophene substitution (Süleymanoğlu et al., 2018).

  • Antimicrobial Activities : Synthesized 1,2,4-triazole derivatives have been screened for their antimicrobial activities. Some derivatives demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).

  • Chemical Synthesis and Reactions : Studies have explored new routes to synthesize benzothiophenes, isothiazoles, and 1,2,3-dithiazoles using compounds like 4-chloro-1,2,3-dithiazole-5-thione, which react with morpholine (Emayan et al., 1997).

  • Pharmacological Effects : Derivatives of 1,2,4-triazole, especially those combined with morpholine, have been evaluated for their antinociceptive effects in mice, showing potential for pain relief without impacting motor coordination or myorelaxation (Listos Joanna et al., 2013).

  • Solvent-free Reactions : Research on 1,2,4-triazine-5-carbonitriles has included studies on reactions with morpholine under solvent-free conditions, revealing multiple pathways including aza-Diels–Alder reaction and unexpected decyanation (Kopchuk et al., 2017).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the pharmacological activities of many 1,2,4-triazole derivatives, this compound could be of interest in the development of new drugs .

Mechanism of Action

Target of Action

DY428174, also known as 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile or 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile, is a novel potent inhibitor of PI3Kalpha . The PI3Kalpha is a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth.

Mode of Action

The compound interacts with its target, PI3Kalpha, by binding to the ATP-binding pocket of the enzyme, thereby inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathway affected by DY428174 is the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of PI3Kalpha by DY428174 disrupts this pathway, potentially leading to the suppression of these processes.

Result of Action

The inhibition of PI3Kalpha by DY428174 disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5OS/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(24-3-5-25-6-4-24)26-15(14)16-21-9-22-23-16/h1-2,7,9H,3-6H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMQWMAEFFQIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

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